Fmoc-Phe(4-I)-OH

Peptide Synthesis Analytical Chemistry Quality Control

Fmoc-Phe(4-I)-OH is the essential SPPS building block for para-iodo peptide incorporation. Unlike Fmoc-Phe-OH or 4-F/4-Cl/4-Br analogs, only 4-I enables direct I-123/I-125 radioiodination for SPECT imaging, Pd-catalyzed Suzuki/Sonogashira bioconjugation, and F2Pmp phosphotyrosine mimetic synthesis. The iodine atom (Z=53) provides unique X-ray contrast and halogen bonding. Stable under standard Fmoc deprotection conditions. Eliminates extra synthetic steps for radiopharmaceutical and targeted therapeutic development.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
CAS No. 82565-68-2
Cat. No. B557883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-I)-OH
CAS82565-68-2
SynonymsFmoc-4-iodo-L-phenylalanine; 82565-68-2; Fmoc-Phe(4-I)-OH; Fmoc-L-4-Iodophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid; Fmoc-4-IodoPhenylalanine; Fmoc-L-4-Iodophe; Fmoc-p-iodo-Phe-OH; Fmoc-4-Iodo-Phe-OH; Fmoc-4'-iodo-L-Phe; Fmoc-p-iodo-L-Phe-OH; Fmoc-(4-iodo)-Phe-OH; Fmoc-L-Phe(4-I)-OH; AC1MC51M; 47431_ALDRICH; SCHEMBL118297; 468746_ALDRICH; 47431_FLUKA; CTK3J1811; MolPort-001-758-542; ZINC621953; ANW-74485; CF-292
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyLXOXXTQKKRJNNB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(4-I)-OH (CAS 82565-68-2): Definition, Class, and Core Characteristics for Procurement


Fmoc-Phe(4-I)-OH, chemically designated as N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a protected, non-proteinogenic amino acid derivative . It belongs to the class of Fmoc-protected halogenated phenylalanine analogs, serving as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Its distinguishing feature is the para-iodo substitution on the aromatic side chain, which confers unique physicochemical and reactivity profiles compared to the unsubstituted parent Fmoc-Phe-OH and other halogenated derivatives [1].

Fmoc-Phe(4-I)-OH: Why In-Class Analogs Cannot Be Arbitrarily Substituted


While Fmoc-Phe(4-I)-OH is part of a broader family of Fmoc-protected phenylalanine derivatives, generic substitution with unsubstituted Fmoc-Phe-OH or other halogenated analogs is scientifically invalid for applications requiring iodine's specific atomic properties. The iodine atom's high atomic number (Z=53) enables unique X-ray and SPECT contrast capabilities, its polarizability facilitates halogen bonding in supramolecular assemblies, and its reactivity allows site-specific bioorthogonal transformations [1]. In contrast, Fmoc-Phe-OH (CAS 35661-40-6) and lighter halogenated analogs (e.g., 4-F, 4-Cl, 4-Br) lack these iodine-specific functions, making Fmoc-Phe(4-I)-OH the only compound in this series capable of fulfilling these roles without additional synthetic steps [2].

Fmoc-Phe(4-I)-OH: Quantitative Evidence Guide for Scientific Selection


Fmoc-Phe(4-I)-OH vs. Unsubstituted Fmoc-Phe-OH: Molecular Weight and Physical Property Differentiation

Fmoc-Phe(4-I)-OH exhibits a significantly higher molecular weight (513.32 g/mol) compared to the unsubstituted parent compound Fmoc-Phe-OH (387.4 g/mol) . This 32.5% increase in mass arises directly from the iodine substitution and provides a clear analytical differentiator. The compound also displays a distinct melting point range of 213-217 °C, which is elevated relative to Fmoc-Phe-OH (reported mp ~150-155 °C) . These differences are critical for identity confirmation and purity assessment during procurement and use.

Peptide Synthesis Analytical Chemistry Quality Control

Fmoc-Phe(4-I)-OH: Quantitative Reactivity Advantage in Bioorthogonal Cross-Coupling Chemistry

The 4-iodophenyl moiety in Fmoc-Phe(4-I)-OH enables direct participation in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions under aqueous conditions [1]. This reactivity is not possible with Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, Fmoc-Phe(4-Cl)-OH, or Fmoc-Phe(4-Br)-OH due to the inertness of the C-H, C-F, C-Cl, and C-Br bonds under these mild, biocompatible conditions [1]. In a systematic study, Fmoc-protected 4-iodophenylalanine derivatives underwent rapid and specific coupling with aryl boronic acids (Suzuki) and terminal alkynes (Sonogashira) in water at room temperature, achieving high conversion yields within minutes [1].

Bioorthogonal Chemistry Peptide Conjugation Medicinal Chemistry

Fmoc-Phe(4-I)-OH: Enhanced Self-Assembly Propensity via Halogen Bonding Compared to Non-Halogenated and Lighter Halogen Analogs

Incorporation of a single halogen substituent on the aromatic side chain of Fmoc-Phe dramatically enhances efficient self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents relative to non-halogenated Fmoc-Phe [1]. While studies on Fmoc-Phe(4-I)-OH itself are limited, systematic investigations of monohalogenated Fmoc-Phe derivatives (F, Cl, Br) demonstrate that halogen identity and position strongly influence self-assembly kinetics and hydrogel viscoelastic properties [1]. Iodine, with its larger atomic radius and higher polarizability, is expected to exhibit stronger halogen bonding and more pronounced effects on supramolecular organization than lighter halogens [2]. In related systems, halogen bonding involving iodine significantly impacts crystal packing and hydrogelation [2].

Supramolecular Chemistry Hydrogel Biomaterials Peptide Self-Assembly

Fmoc-Phe(4-I)-OH: Essential Precursor for Hydrolytically Stable Phosphotyrosine Mimetic F2Pmp

Fmoc-Phe(4-I)-OH serves as a key synthetic intermediate for the preparation of the hydrolytically stable phosphotyrosine analog phosphonodifluoromethylphenylalanine (F2Pmp) . The pKa of F2Pmp (approximately 5.7) closely resembles that of a native phosphate group (pKa ~6.5), making it a superior phosphotyrosine mimetic compared to phosphonomethylphenylalanine (Pmp) . While Fmoc-Phe(4-I)-OH itself is not the final bioactive compound, its availability is a prerequisite for accessing F2Pmp-based peptides, which are critical tools for studying protein tyrosine phosphatase (PTP) function and developing PTP inhibitors .

Protein Tyrosine Phosphatase Inhibitors Signal Transduction Chemical Biology

Fmoc-Phe(4-I)-OH: Application Scenarios Driven by Quantitative Differentiation


Synthesis of Radioiodinated Peptides for SPECT Imaging and Targeted Radiotherapy

Fmoc-Phe(4-I)-OH is the building block of choice for incorporating iodine into peptides via SPPS. The resulting peptides can be directly used for radioiodination with isotopes such as I-123 or I-125, enabling SPECT imaging studies to visualize tumor targeting or track biodistribution . The para-iodo substitution is stable under standard SPPS conditions and does not interfere with Fmoc deprotection, ensuring high yields of the desired radiopharmaceutical precursor .

Construction of Phosphotyrosine Mimetic Peptide Libraries for PTP Inhibitor Screening

Researchers developing inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diabetes, cancer, and immune disorders, utilize Fmoc-Phe(4-I)-OH as a starting material to synthesize F2Pmp-containing peptides . The iodine atom is a key synthetic handle for introducing the phosphonodifluoromethyl group, which is essential for creating a non-hydrolyzable, phosphate-mimicking residue .

Site-Specific Peptide Conjugation via Bioorthogonal Cross-Coupling Reactions

Peptides containing a Phe(4-I) residue, synthesized using Fmoc-Phe(4-I)-OH, can be selectively modified after cleavage and deprotection using mild Pd-catalyzed Suzuki or Sonogashira couplings in aqueous media . This approach allows the attachment of fluorescent dyes, biotin, or cytotoxic drugs to pre-formed peptides without affecting other functional groups, offering a versatile strategy for generating molecular probes and targeted therapeutics .

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